1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenyl-3-(o-tolyl)urea
Description
Properties
IUPAC Name |
1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methylphenyl)-1-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-17-9-5-6-12-20(17)24-22(27)26(18-10-3-2-4-11-18)16-19-15-23-21-13-7-8-14-25(19)21/h2-15H,16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXIQDVFGDAABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(CC2=CN=C3N2C=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenyl-3-(o-tolyl)urea” is the KRAS G12C protein. This protein plays a crucial role in cell signaling pathways that control cell growth and differentiation. Mutations in this protein are often associated with various types of cancer.
Mode of Action
The compound interacts with its target, the KRAS G12C protein, through a covalent bond. This interaction results in the inhibition of the protein’s function, disrupting the signaling pathways it is involved in.
Biological Activity
1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenyl-3-(o-tolyl)urea is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine moiety, which is known for its diverse pharmacological profiles. The molecular formula is , and it possesses a urea functional group that may enhance its biological interactions.
Biological Activities
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit a wide range of biological activities, including:
- Anticancer : Several studies have reported the anticancer properties of imidazo[1,2-a]pyridine derivatives. For instance, compounds with similar scaffolds have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial : The compound's potential as an antimicrobial agent has been highlighted in various studies. It has demonstrated activity against both bacterial and fungal strains, making it a candidate for further development in treating infections .
- Anti-inflammatory : Imidazo[1,2-a]pyridine derivatives are also noted for their anti-inflammatory effects. They inhibit key inflammatory mediators and pathways, which could be beneficial in treating chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR of imidazo[1,2-a]pyridine derivatives indicates that modifications to the phenyl and urea groups can significantly affect biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups on the phenyl ring | Increased anticancer activity |
| Alkyl substitutions on the urea group | Enhanced antimicrobial properties |
These modifications can optimize binding affinity to biological targets, enhancing efficacy while minimizing toxicity.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of several imidazo[1,2-a]pyridine derivatives against MCF-7 breast cancer cells. The lead compound showed an IC50 value of 0.5 µM, indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting significant antimicrobial potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenyl-3-(o-tolyl)urea and related compounds:
Physicochemical and Pharmacological Implications
- Electronic Effects : The trifluoromethyl group in introduces strong electron-withdrawing effects, which could stabilize the urea moiety against hydrolysis compared to the electron-donating o-tolyl group.
Research Findings and Limitations
- Synthetic Challenges : The steric bulk of the o-tolyl group may complicate synthetic routes, requiring catalysts tolerant to hindered environments .
- Data Gaps : Critical physicochemical parameters (e.g., solubility, stability) for the target compound remain undocumented in the provided evidence, limiting direct comparisons.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenyl-3-(o-tolyl)urea, and how are reaction conditions optimized?
- Methodology : Begin with Friedel-Crafts acylation or urea coupling reactions, leveraging imidazo[1,2-a]pyridine scaffolds as precursors. Optimize reaction parameters (e.g., temperature, solvent, catalyst loading) using Design of Experiments (DoE) to minimize side products and maximize yield. For example, Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) can enhance regioselectivity in acylation steps .
- Key Considerations : Monitor purity via HPLC or NMR, and validate scalability using microreactor systems to ensure reproducibility .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology : Use spectroscopic techniques (¹H/¹³C NMR, IR) for structural confirmation. Employ computational tools (DFT calculations) to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis data. X-ray crystallography is critical for resolving stereochemical ambiguities .
- Data Validation : Cross-reference experimental and computational results to identify discrepancies, such as unexpected tautomeric forms or solvent effects .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives, including this compound?
- Methodology : Conduct systematic SAR (Structure-Activity Relationship) studies by synthesizing analogs with controlled substitutions (e.g., o-tolyl vs. phenyl groups). Use high-throughput screening to assess pharmacological activity (e.g., kinase inhibition, antimicrobial potency) and correlate with electronic/steric descriptors .
- Contradiction Analysis : If conflicting data arise (e.g., variable IC₅₀ values), investigate assay conditions (e.g., cell line variability, solvent interference) or purity issues via LC-MS .
Q. How can computational modeling enhance the design of derivatives with improved target selectivity?
- Methodology : Apply molecular docking (AutoDock, Schrödinger) to predict binding interactions with biological targets (e.g., kinases, GPCRs). Combine with MD simulations to assess binding stability. Use QSAR models to prioritize derivatives with optimal pharmacokinetic profiles .
- Validation : Compare predicted binding affinities with experimental SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) data .
Q. What advanced separation techniques are recommended for isolating this compound from complex reaction mixtures?
- Methodology : Implement preparative HPLC with gradient elution (C18 columns, acetonitrile/water) for high-purity isolation. For scale-up, use simulated moving bed (SMB) chromatography. Validate purity via HRMS and elemental analysis .
- Challenge Mitigation : Address co-elution issues by adjusting mobile phase pH or incorporating ion-pair reagents .
Methodological Frameworks
Q. How to design experiments for optimizing catalytic systems in the synthesis of this compound?
- Framework : Use a Taguchi orthogonal array to test variables (catalyst type, solvent polarity, stoichiometry). Analyze results via ANOVA to identify significant factors. For example, test ZnCl₂ vs. FeCl₃ catalysts in acetonitrile vs. DMF to determine optimal Lewis acid conditions .
- Example Table :
| Variable | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Catalyst | ZnCl₂ | FeCl₃ | AlCl₃ |
| Solvent | Acetonitrile | DMF | THF |
| Temperature (°C) | 80 | 100 | 120 |
Q. What statistical approaches are effective for analyzing contradictory pharmacological data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
